N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
1. Serotonin Receptor Affinity
N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives have shown high affinity for serotonin (5-HT1A) receptors. One study by Glennon et al. (1988) found that certain derivatives display high affinity for these sites, indicating potential applications in neuropsychiatric disorders where serotonin plays a role (Glennon et al., 1988).
2. Kinase Inhibition
These compounds have been studied for their role as reversible kinase inhibitors targeting EGFR-activating and drug-resistance mutations. Yang et al. (2012) reported that certain N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives exhibit significant antitumor potency, highlighting their potential in cancer therapy (Yang et al., 2012).
3. Anticonvulsant Activity
Kamiński et al. (2015) synthesized a series of new hybrid compounds including N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives, which displayed broad spectra of anticonvulsant activity across various preclinical seizure models. This suggests their potential use as antiepileptic drugs (Kamiński et al., 2015).
4. Histone Deacetylase Inhibition
These compounds have been explored for their role as histone deacetylase inhibitors (HDACi), particularly in the treatment of cancer and neurodegenerative diseases. Thaler et al. (2010) investigated derivatives with N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as core structures, indicating their potential in gene regulation therapies (Thaler et al., 2010).
5. Neuroinflammation Imaging
N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives have been used in PET imaging to target CSF1R, a microglia-specific marker. Horti et al. (2019) developed a PET radiotracer for noninvasive imaging of reactive microglia, which could be valuable in studying neuroinflammation and its role in neuropsychiatric disorders (Horti et al., 2019).
6. Adrenoceptor Interaction
Zhao et al. (2015) explored the binding mechanism of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives to α1A-adrenoceptor. They found that the binding was driven by hydrogen bonds and electrostatic forces, indicating the potential therapeutic applications in cardiovascular diseases (Zhao et al., 2015).
7. Potential Antidepressant and Anxiolytic Effects
Pytka et al. (2015) characterized the pharmacological properties of two phenylpiperazine derivatives, showing their potent antidepressant-like activity and anxiolytic-like properties in various animal models. This suggests the potential use of these compounds in treating mood disorders (Pytka et al., 2015).
properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-16-7-9-17(10-8-16)15-13(19)12(18)14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSBDGNSMVEABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide |
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